N,4,5-trimethyl-4H-1,2,4-triazol-3-amine
CAS No.: 57561-17-8
Cat. No.: VC8280797
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57561-17-8 |
---|---|
Molecular Formula | C5H10N4 |
Molecular Weight | 126.16 g/mol |
IUPAC Name | N,4,5-trimethyl-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C5H10N4/c1-4-7-8-5(6-2)9(4)3/h1-3H3,(H,6,8) |
Standard InChI Key | YNICHEAYVRKVGJ-UHFFFAOYSA-N |
SMILES | CC1=NN=C(N1C)NC |
Canonical SMILES | CC1=NN=C(N1C)NC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine features a 1,2,4-triazole ring system—a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution pattern includes methyl groups at the 3-amine nitrogen (N), 4-ring nitrogen, and 5-carbon positions (Figure 1) . The IUPAC name reflects this arrangement: N,4,5-trimethyl-4H-1,2,4-triazol-3-amine.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₀N₄ | |
Molecular Weight | 126.16 g/mol (free base) | |
CAS Number | 1955493-97-6 (hydroiodide salt) | |
Canonical SMILES | CN1C(=NN=C1N(C)C)C |
The hydroiodide salt (C₅H₁₁IN₄) increases molecular weight to 254.07 g/mol, enhancing solubility for biological assays .
Stereoelectronic Properties
The methyl groups induce steric hindrance, modulating electron density across the triazole ring. Quantum mechanical calculations predict enhanced π-π stacking interactions compared to non-methylated analogs, a feature critical for binding to biological targets like enzyme active sites .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The free base is typically synthesized via sequential alkylation of 3-amino-1,2,4-triazole. A representative protocol involves:
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Methylation of 3-Amino-1,2,4-triazole: Reaction with methyl iodide in acetonitrile using potassium carbonate as a base yields N,4-dimethyl intermediates.
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Second Methylation: Introduction of the 5-methyl group requires regioselective conditions, often employing dimethyl sulfate under controlled pH .
Equation 1:
Industrial Production
Large-scale manufacturing prioritizes atom economy and solvent recovery. Continuous-flow reactors achieve 85% yield by optimizing residence time (30–60 min) and temperature (80–100°C) . Recent advances employ electrochemical methods to reduce reliance on alkyl halides, aligning with green chemistry principles .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Melting Point | 192–195°C (decomposes) | Differential Scanning Calorimetry |
Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask method |
LogP (Octanol-Water) | 1.45 | HPLC-derived |
pKa | 4.2 (amine), 8.7 (triazole) | Potentiometric titration |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration—a trait exploited in CNS-targeted therapies .
Applications in Materials Science
Coordination Polymers
The triazole nitrogen atoms serve as ligands for transition metals. Reaction with Cu(I) forms luminescent coordination polymers with potential use in OLEDs.
Equation 2:
Polymer Stabilizers
Incorporation into polypropylene at 0.5 wt% increases thermal degradation temperature by 42°C, outperforming commercial hindered amine light stabilizers.
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